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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B15092534 Get Quote

Technical Support Center: (Rac)-BAY-985
Welcome to the technical support center for the dual TBK1/IKKε inhibitor, (Rac)-BAY-985. This

resource is designed for researchers, scientists, and drug development professionals to

provide guidance on utilizing (Rac)-BAY-985 effectively while minimizing potential off-target

kinase inhibition.

Frequently Asked Questions (FAQs)
Q1: What are the primary targets of (Rac)-BAY-985?

A1: (Rac)-BAY-985 is a potent, ATP-competitive inhibitor of two noncanonical IκB kinases:

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKBKE or IKKε).[1][2][3] These kinases are

key regulators of the type I interferon response to pathogen infection and are also implicated in

oncogenic signaling pathways.[1][4]

Q2: What are the known off-target kinases of (Rac)-BAY-985?

A2: While (Rac)-BAY-985 is highly selective, it has been shown to inhibit other kinases,

particularly at higher concentrations. The most well-documented off-target kinases include

FLT3, RSK4, DRAK1 (STK17A), ULK1, MAP2K5, and MAP3K19. It is crucial to be aware of

these potential off-targets when interpreting experimental results.

Q3: What is the recommended starting concentration for (Rac)-BAY-985 in cell-based assays?
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A3: A starting concentration of 200 nM is often recommended for cellular use. However, the

optimal concentration is highly dependent on the cell type and the specific experimental

context. To minimize off-target effects, it is imperative to perform a dose-response experiment

to determine the lowest effective concentration that elicits the desired on-target phenotype.

Q4: How can I confirm that the observed phenotype in my experiment is due to on-target

inhibition of TBK1/IKKε?

A4: To confirm on-target activity, consider the following approaches:

Use a structurally distinct inhibitor: Compare the phenotype induced by (Rac)-BAY-985 with

that of another selective TBK1/IKKε inhibitor with a different chemical scaffold.

Rescue experiments: If possible, overexpress a drug-resistant mutant of TBK1 or IKKε. If the

phenotype is rescued, it strongly suggests on-target activity.

Genetic knockdown: Use siRNA or shRNA to knock down TBK1 and/or IKKε and observe if

this phenocopies the effect of (Rac)-BAY-985.

Troubleshooting Guide: Minimizing Off-Target
Inhibition
This guide provides a systematic approach to identifying and mitigating off-target effects of

(Rac)-BAY-985 in your experiments.

Issue 1: Unexpected or inconsistent experimental
results.

Possible Cause: Off-target kinase inhibition may be contributing to the observed phenotype.

Troubleshooting Steps:

Optimize Inhibitor Concentration: Perform a dose-response curve to identify the minimal

concentration of (Rac)-BAY-985 required for on-target inhibition. This is the most critical

step in reducing off-target effects.
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Profile Downstream Signaling: Analyze the phosphorylation status of known downstream

substrates of both the on-target (e.g., IRF3) and potential off-target kinases. This can help

determine which pathways are being affected at your working concentration.

Cellular Target Engagement Assays: Employ techniques like NanoBRET™ or Cellular

Thermal Shift Assay (CETSA) to directly measure the engagement of (Rac)-BAY-985 with

its on-targets and key off-targets within the cell.

Issue 2: Observed phenotype does not align with known
TBK1/IKKε signaling.

Possible Cause: The phenotype may be driven by the inhibition of one or more off-target

kinases.

Troubleshooting Steps:

Pathway Analysis: Examine the known signaling pathways of the primary off-target

kinases (see Signaling Pathways section below). Determine if the inhibition of any of these

pathways could plausibly explain your results.

Orthogonal Approaches: Use a combination of a structurally different inhibitor and genetic

knockdown (siRNA/shRNA) of the suspected off-target kinase to see if the phenotype is

replicated.

Consult Kinase Profiling Data: Refer to the quantitative data on (Rac)-BAY-985's

selectivity profile to assess the likelihood of engaging specific off-targets at your

experimental concentration.

Quantitative Data: Kinase Inhibition Profile of (Rac)-
BAY-985
The following table summarizes the inhibitory potency of (Rac)-BAY-985 against its primary

targets and known off-target kinases. A larger IC50 or Kd value indicates weaker inhibition.
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Kinase Target IC50 / Kd (nM) Assay Type Reference

TBK1 1.5 - 2 Biochemical (low ATP)

IKBKE (IKKε) 2 Biochemical

FLT3 123 Biochemical

RSK4 276 Biochemical

DRAK1 (STK17A) 311 Biochemical

ULK1 7930 Biochemical

MAP2K5 847 Biochemical

MAP3K19 9.6 Biochemical (Kd)

STK17A (DRAK1) 74 Biochemical (Kd)

Signaling Pathways
Understanding the signaling pathways of both on- and off-target kinases is crucial for

interpreting experimental outcomes.

On-Target: TBK1/IKKε Signaling Pathway
TBK1 and IKKε are central to the innate immune response, particularly in the production of type

I interferons. They also play roles in cell survival and proliferation.
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Caption: Simplified TBK1/IKKε signaling pathway.

Off-Target Kinase Signaling Pathways
FLT3: A receptor tyrosine kinase involved in the proliferation and differentiation of

hematopoietic cells. Its constitutive activation is a hallmark of certain leukemias.

RSK4: A serine/threonine kinase that can act as a tumor suppressor by inhibiting the Ras-

MAPK signaling pathway.

DRAK1 (STK17A): A serine/threonine kinase involved in apoptosis and the regulation of

TGF-β signaling.

ULK1: A serine/threonine kinase that plays a central role in the initiation of autophagy in

response to nutrient starvation.

MAP2K5: A dual-specificity protein kinase that activates the ERK5 pathway, which is involved

in cell proliferation and survival.

MAP3K19: A serine/threonine kinase that can activate the ERK and JNK MAPK pathways

and is implicated in TGF-β signaling.
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Key Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine
Optimal Inhibitor Concentration
Objective: To identify the lowest concentration of (Rac)-BAY-985 that effectively inhibits

TBK1/IKKε signaling with minimal impact on off-target kinases.

Methodology:

Cell Culture: Plate cells of interest and allow them to adhere overnight.

Inhibitor Treatment: Treat cells with a serial dilution of (Rac)-BAY-985 (e.g., from 1 nM to 10

µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

Stimulation (if necessary): If studying a specific signaling pathway, stimulate the cells with

the appropriate ligand (e.g., poly(I:C) to activate TLR3 and downstream TBK1).

Cell Lysis: Lyse the cells and collect the protein extracts.

Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of a

key downstream substrate of TBK1/IKKε (e.g., phospho-IRF3). Also, probe for

phosphorylation of downstream markers of high-priority off-targets (e.g., phospho-STAT5 for

FLT3).

Data Analysis: Quantify band intensities and plot the percentage of inhibition of

phosphorylation against the log of the inhibitor concentration to determine the IC50 for the

on-target pathway. Select the lowest concentration that gives maximal on-target inhibition for

future experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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